molecular formula C8H5F5O2 B14053363 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene

1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14053363
M. Wt: 228.12 g/mol
InChI Key: AKBUAAUIHLNSDH-UHFFFAOYSA-N
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Description

1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 2, a difluoromethoxy group at position 5, and a fluoromethoxy group at position 3. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in pharmaceutical, agrochemical, and materials science research. The compound’s high electronegativity, driven by fluorine and fluorinated alkoxy groups, enhances its metabolic stability and reactivity in synthetic pathways .

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

5-(difluoromethoxy)-1,2-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-2-4(15-8(12)13)1-5(10)7(6)11/h1-2,8H,3H2

InChI Key

AKBUAAUIHLNSDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques like distillation and recrystallization to obtain high-purity 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl compounds .

Scientific Research Applications

1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s properties are influenced by the number, type, and position of substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituent Configuration Key Differences
Target Compound C₈H₅F₅O₂ 1,2-F; 3-FOMe; 5-DFMO* Baseline for comparison
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene C₇H₃F₅O 1,2-F; 3-DFMO; 5-TFMO** Trifluoromethoxy group at position 5 increases electron-withdrawing effects
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene C₈H₃F₅OS 1,2-F; 3-SCF₃; 5-DFMO Trifluoromethylthio group enhances bioactivity via enzyme modulation
1,2,3-Trifluoro-5-(trifluoromethoxy)benzene C₇H₂F₆O 1,2,3-F; 5-TFMO Additional fluorine at position 3 alters electronic density and reactivity
3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene C₇H₃F₆O 1,2,4,5-F; 3-DFMO Tetrafluoro substitution increases steric hindrance and thermal stability
1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene C₇H₄F₂I₂O 1,2-I; 3-F; 5-FOMe Iodine atoms introduce heavy atom effects and higher leaving-group propensity

DFMO = difluoromethoxy; *TFMO = trifluoromethoxy

Physical and Chemical Properties

  • Electron-Withdrawing Effects : The target compound’s fluorine and fluoromethoxy groups create a strong electron-deficient aromatic ring, directing electrophilic substitution to specific positions. In contrast, trifluoromethoxy (TFMO) groups in and amplify electron withdrawal, reducing ring reactivity toward nucleophiles.
  • Solubility : Compounds with bulkier substituents (e.g., trifluoromethylthio in ) exhibit lower solubility in polar solvents compared to the target compound.
  • Thermal Stability : Tetrafluoro-substituted derivatives (e.g., ) demonstrate higher thermal stability due to increased fluorine content and symmetry .

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